molecular formula C23H25NO4 B1223032 Pergularinine CAS No. 571-70-0

Pergularinine

Cat. No. B1223032
CAS RN: 571-70-0
M. Wt: 379.4 g/mol
InChI Key: LAWAARLALKUFQQ-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pergularinine is a type of alkaloid . It is found in several plants, including Tylophora indica, a medicinal climber that belongs to the family Asclepiadaceae . This plant contains several alkaloids, including tylophorine, tylophorinine, and tylophrinidine .


Synthesis Analysis

The biotechnological production of tylophorine, a similar alkaloid to pergularinine, was achieved by inducing hairy roots mediated by Agrobacterium rhizogenes (A4 strain) . This was followed by its growth in liquid suspension culture that could yield maximum biomass and tylophorine production .


Molecular Structure Analysis

Pergularinine contains a total of 57 bonds; 32 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 tertiary amine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Cancer Chemotherapy Potential

  • Inhibition of Thymidylate Synthase and Cell Growth: Pergularinine (PGL) has been identified as a potent inhibitor of thymidylate synthase (TS), a key enzyme targeted in cancer chemotherapy. Studies demonstrated that PGL could inhibit TS activity and cell growth, indicating its potential as an antitumor agent (Rao, Bhattacharya, & Venkatachalam, 1997).
  • Dihydrofolate Reductase Inhibition: PGL also exhibits significant inhibition of dihydrofolate reductase (DHFR), another important enzyme in cancer chemotherapy. This inhibition suggests the potential of PGL as an antimicrobial and antitumor compound (Rao & Venkatachalam, 2000).

Antileukemic Activity

  • Thymidylate Synthase Activity in Leukocytes: Research on human leukemic leukocytes indicates that PGL can potently inhibit TS activity in chronic myelocytic leukemia (CML) and acute lymphocytic leukemia (ALL), demonstrating its potential as an antileukemic agent (Rao, Bhattacharya, & Venkatachalam, 1998).

Agricultural Applications

  • Insect Feeding Deterrents: Pergularinine has been isolated from the plant Tylophora asthmatica and tested for antifeedant activity against the larvae of Spodoptera litura. This indicates its potential use in agricultural pest management (Verma, Ramakrishnan, Mulchandani, & Chadha, 1986).

Further Studies on Thymidylate Synthase

  • Additional TS Inhibition Studies: Additional research has further reinforced the inhibition of TS by pergularinine, contributing to the understanding of its potential therapeutic applications (Rao, Bhattacharya, & Veankatachalam, 1999).

Safety And Hazards

The safety data sheet for pergularinine suggests that it may pose certain hazards, although specific details are not provided .

properties

IUPAC Name

(13aS,14R)-3,6,7-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWAARLALKUFQQ-CVDCTZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972565
Record name 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pergularinine

CAS RN

571-70-0
Record name Pergularinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pergularinine
Reactant of Route 2
Reactant of Route 2
Pergularinine
Reactant of Route 3
Pergularinine
Reactant of Route 4
Pergularinine
Reactant of Route 5
Pergularinine
Reactant of Route 6
Pergularinine

Citations

For This Compound
175
Citations
KN Rao, SR Venkatachalam - Toxicology in vitro, 2000 - Elsevier
The phenanthroindolizidine plant alkaloids pergularinine (PGL) and tylophorinidine (TPD) isolated from the Indian medicinal herb Pergularia pallida have been evaluated for their …
Number of citations: 126 www.sciencedirect.com
KN Rao, RK Bhattacharya… - Chemico-biological …, 1997 - Elsevier
Biological activity of the phenanthroindolizidine alkaloids pergularinine (PGL) and tylophorinidine (TPD) isolated from the Indian medicinal herb Pergularia pallida has been evaluated …
Number of citations: 52 www.sciencedirect.com
KN Rao, RK Bhattacharya, SR Venkatachalam - Cancer letters, 1998 - Elsevier
Thymidylate synthase (TS) (EC 2.1.1.45) provides precursors for DNA biosynthesis through a de novo pathway and is a key target enzyme for cancer chemotherapy. TS levels of human …
Number of citations: 53 www.sciencedirect.com
V Sharma, R Kamal, D Kumar… - Current Traditional …, 2021 - ingentaconnect.com
… Pergularinine, an alkaloid isolated from Pergularia pallida … that pergularinine possess thymidylate synthase inhibitory activity (IC50: 50 mM) in leukemias [70]. Furthermore, pergularinine …
Number of citations: 5 www.ingentaconnect.com
KN Rao, RK Bhattacharya, SR Veankatachalam - 1999 - nopr.niscpr.res.in
The activity of thymidylate synthase (TS) purified in our laboratory from Lactobacillus leichmannii was inhibited by pergularinine (PGL) and tylophorinidine (TPD) and deoxytubulosine (…
Number of citations: 11 nopr.niscpr.res.in
GS Verma, V Ramakrishnan… - Entomologia …, 1986 - Wiley Online Library
… For tylophorinine and pergularinine the ECs0 values were 8.6 and 12.0 ppm respectively. … polar counterparts such as tylophorinine and pergularinine which contain an alcoholic group …
Number of citations: 30 onlinelibrary.wiley.com
NB Mulchandani, SR Venkatachalam - Phytochemistry, 1976 - Elsevier
… The IR spectra of pergularinine and O-methyltylophorinidine … Therefore, diastereoisomeric pergularinine with a (-) rotation could … Therefore, pergularinine itself could be assigned the …
Number of citations: 53 www.sciencedirect.com
NB Mulchandani - 1987 - inis.iaea.org
Our oountry with it» varied ollmatio oonditions and topography hat been considered at" Botanical Garden of the Vorld" and its botanical wealth consists of several thousands of known …
Number of citations: 1 inis.iaea.org
KN Rao, RK Bhattacharya, SR Venkatachalam - part at the Indian Society of Cell …, 1996
Number of citations: 4
K Narasimha Rao, RK Bhattacharya… - … Proceedings, Bangalore. O …, 1998
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.